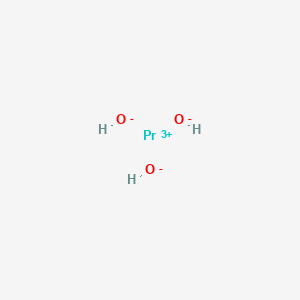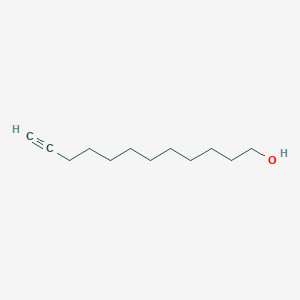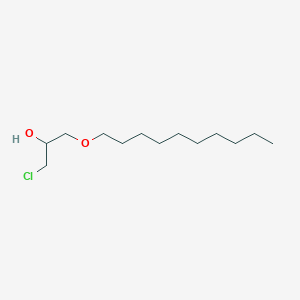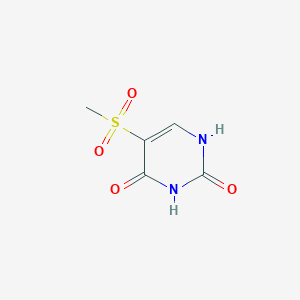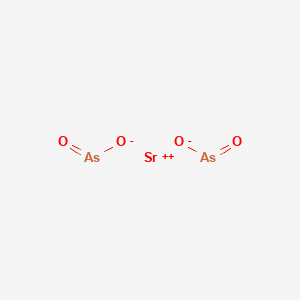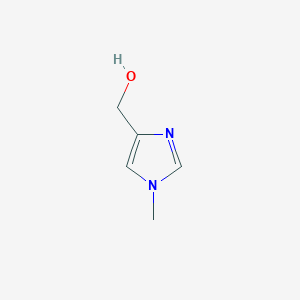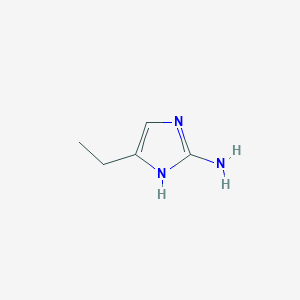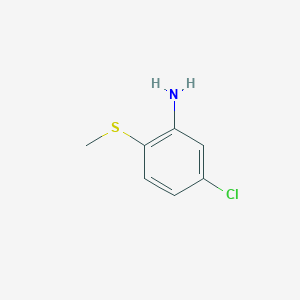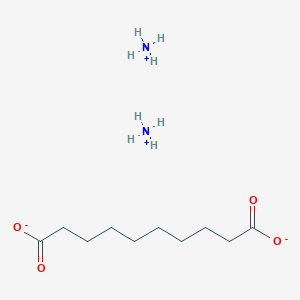
2-(2-Acetyl-3,5-dihydroxyphenyl)acetic acid
Vue d'ensemble
Description
“2-(2-Acetyl-3,5-dihydroxyphenyl)acetic acid”, also known as curvulinic acid, is an aromatic ketone . It is a natural product found in Oidiodendron rhodogenum .
Synthesis Analysis
Curvulinic acid was isolated from liquid cultures of the phytopathogenic fungus Nimbya alternantherae . It was also found in extracts of the plant-associated fungus Chaetosphaeronema achilleae .Molecular Structure Analysis
The molecular formula of “2-(2-Acetyl-3,5-dihydroxyphenyl)acetic acid” is C10H10O5 .Chemical Reactions Analysis
Curvulinic acid is a phytotoxic compound. It has been found to inhibit seed germination and growth of Capsella bursa-pastoris .Physical And Chemical Properties Analysis
The molecular weight of “2-(2-Acetyl-3,5-dihydroxyphenyl)acetic acid” is 210.18 g/mol . The exact mass is 210.05282342 g/mol .Applications De Recherche Scientifique
Organic Synthesis Catalyst
Curvulinic acid plays a role as a catalyst in organic synthesis. It is often used to catalyze the condensation reaction between quinones and acetophenones to produce dihydroxymethyl aromatic compounds .
Inhibitor of Seed Germination
Curvulinic acid has been found to inhibit the germination of seeds. Specifically, it inhibits the seed germination, root growth, and shoot growth of C. bursa-pastoris by 73.3%, 73.5%, and 66.7% respectively, when used at a concentration of 600 μg/ml .
Growth Inhibition of Phytopathogenic Fungi
Acetic acid, a component of Curvulinic acid, has been shown to inhibit the growth of phytopathogenic fungi, such as Colletotrichum species .
Metabolomics Research
Curvulinic acid is used in metabolomics research, particularly in the study of vitamins, nutraceuticals, and natural products .
Mécanisme D'action
Target of Action
It has been found in the brain, hindgut, and hemolymph of bombus terrestris (bumblebee) , suggesting it may interact with targets in these tissues.
Biochemical Pathways
It’s possible that this compound may influence multiple pathways given its presence in various tissues of Bombus terrestris .
Pharmacokinetics
Its solubility in DMSO suggests that it may have good bioavailability, but further studies are needed to confirm this.
Result of Action
2-(2-Acetyl-3,5-dihydroxyphenyl)acetic acid, also known as curvulinic acid, has been shown to inhibit seed germination, root growth, and shoot growth in Capsella bursa-pastoris by 73.3%, 73.5%, and 66.7%, respectively, when used at a concentration of 600 μg/ml . This suggests that it may have herbicidal properties.
Action Environment
The action of 2-(2-Acetyl-3,5-dihydroxyphenyl)acetic acid can be influenced by environmental factors. For instance, it is sensitive to air and light, and it needs to be stored in a dry and dark place . The compound’s efficacy and stability may also be affected by these factors.
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-acetyl-3,5-dihydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-5(11)10-6(3-9(14)15)2-7(12)4-8(10)13/h2,4,12-13H,3H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHPPWGWEUVLMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Acetyl-3,5-dihydroxyphenyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the impact of curvulinic acid on plant development?
A1: Curvulinic acid exhibits herbicidal activity by inhibiting seed germination and impeding seedling growth. Research indicates that curvulinic acid negatively impacts both root and shoot growth in Capsella bursa-pastoris, with a stronger inhibitory effect observed on root development []. At a concentration of 600 μg·mL−1, curvulinic acid significantly hindered root and shoot growth by 73.5% and 66.7%, respectively []. The study determined the IC50 values for root and shoot growth inhibition to be 204.7 μg·mL−1 and 281.1 μg·mL−1, respectively, indicating the concentration at which curvulinic acid inhibits 50% of root and shoot growth [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



